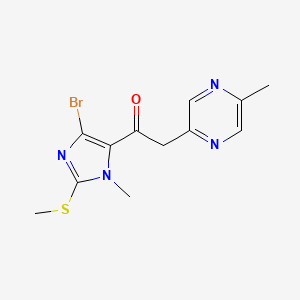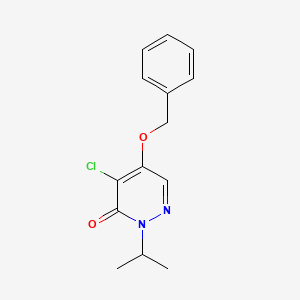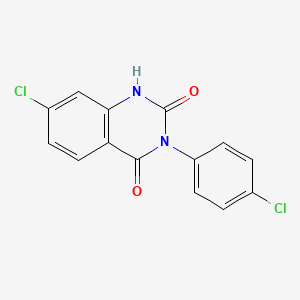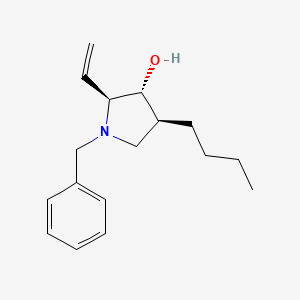
(2S,3R,4S)-1-benzyl-4-butyl-2-ethenylpyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4S)-1-Benzyl-4-butyl-2-vinylpyrrolidin-3-ol is a chiral compound with a complex structure that includes a pyrrolidine ring substituted with benzyl, butyl, and vinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-1-Benzyl-4-butyl-2-vinylpyrrolidin-3-ol typically involves multi-step organic reactions. One common approach is to start with a pyrrolidine derivative and introduce the benzyl, butyl, and vinyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate raw materials, reaction conditions, and purification methods to ensure high yield and purity. Techniques such as continuous flow chemistry and biocatalysis may be employed to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,4S)-1-Benzyl-4-butyl-2-vinylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the vinyl group to an alkane.
Substitution: The benzyl and butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group may yield epoxides, while reduction may produce alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(2S,3R,4S)-1-Benzyl-4-butyl-2-vinylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological activity.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S,3R,4S)-1-Benzyl-4-butyl-2-vinylpyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R,4S)-4-Hydroxyisoleucine: A natural amino acid with similar stereochemistry.
(2S,3R,4S)-α-(Carboxycyclopropyl)glycine: A compound with similar chiral centers used in research.
Uniqueness
(2S,3R,4S)-1-Benzyl-4-butyl-2-vinylpyrrolidin-3-ol is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
921202-46-2 |
|---|---|
Molekularformel |
C17H25NO |
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
(2S,3R,4S)-1-benzyl-4-butyl-2-ethenylpyrrolidin-3-ol |
InChI |
InChI=1S/C17H25NO/c1-3-5-11-15-13-18(16(4-2)17(15)19)12-14-9-7-6-8-10-14/h4,6-10,15-17,19H,2-3,5,11-13H2,1H3/t15-,16-,17+/m0/s1 |
InChI-Schlüssel |
BJUBOTWLPJHEDJ-YESZJQIVSA-N |
Isomerische SMILES |
CCCC[C@H]1CN([C@H]([C@@H]1O)C=C)CC2=CC=CC=C2 |
Kanonische SMILES |
CCCCC1CN(C(C1O)C=C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol](/img/structure/B12908285.png)
![Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione](/img/structure/B12908286.png)
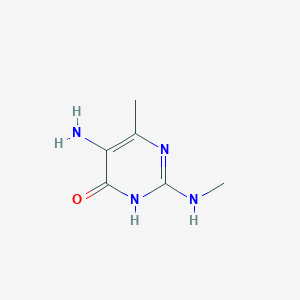
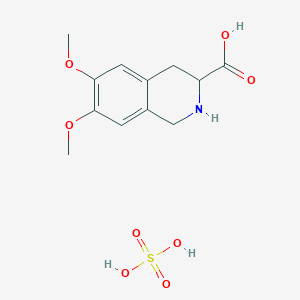




![Imidazo[1,2-b][1,2,4]triazin-2(1H)-one](/img/structure/B12908351.png)
